Penicillin V benzathine

Descripción general

Descripción

Penicillin V Benzathine, also known as Benzathine Penicillin G (BPG), is an antibiotic medication used for the treatment of various bacterial infections . Specifically, it is used to treat strep throat, diphtheria, syphilis, and yaws. It is also used to prevent rheumatic fever .

Synthesis Analysis

A high-performance liquid chromatographic assay has been described for the analysis of Penicillin V content in Penicillin V Benzathine bulk drug and oral suspensions . The method involves dilution of the oral suspension with methanol containing 1,3,5-trimethoxybenzene as the internal standard, allowing for direct analysis on a reversed-phase column with a mobile phase of 53% methanol in 0.05 M aqueous pH 3.5 phosphate buffer .Molecular Structure Analysis

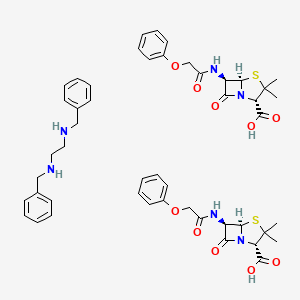

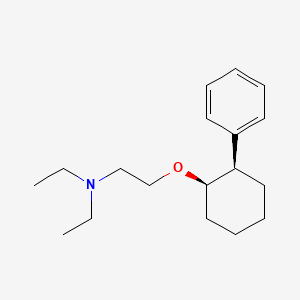

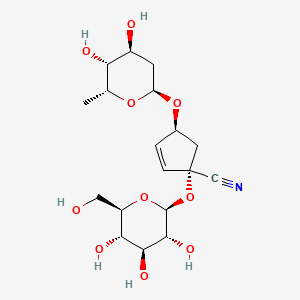

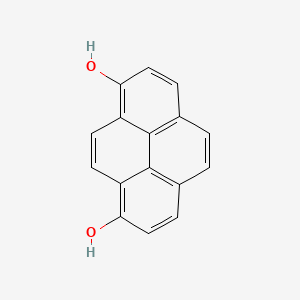

The molecular formula of Penicillin V Benzathine is C48H56N6O10S2 . Its average mass is 941.122 Da and its monoisotopic mass is 940.349915 Da .Aplicaciones Científicas De Investigación

Treatment and Prevention of Rheumatic Fever and Rheumatic Heart Disease Benzathine penicillin G is crucial in treating and preventing Group A streptococcal infections related to rheumatic fever and rheumatic heart disease. It has been used for decades, but concerns about its supply, manufacture, and accessibility have risen, especially in low-resource settings. There are opportunities for intervention and improvement in the global quality and access of this drug (Wyber et al., 2013).

Role in Secondary Prophylaxis of Rheumatic Fever Benzathine penicillin is widely used in the prophylaxis of children with rheumatic fever. Its administration is integral to preventing recurrences of the disease (Saxena et al., 2015).

Treatment of Syphilis Benzathine penicillin G has been a long-standing treatment option for syphilis. Comparative studies with azithromycin show its effectiveness in treating this infection, emphasizing its importance in managing sexually transmitted diseases (Hook et al., 2002).

Pharmacokinetics and Safety in Different Administration Routes Research into the pharmacokinetics of benzathine penicillin G, administered subcutaneously versus intramuscularly, shows differences in drug absorption rates and tolerability. Such studies inform clinical practices regarding the safer and more effective administration of the drug (Kado et al., 2020).

Investigation into Drug Quality and Physical Characteristics Investigations into the quality of benzathine penicillin G, including assessing impurities, degradation products, and physical characteristics, are crucial for ensuring the safety and effectiveness of the drug. Studies suggest that current batches of the drug are of satisfactory pharmaceutical quality, although issues such as particle aggregation warrant further research (Hand et al., 2020).

Radiosterilization and EPR Spectroscopy Analysis Research into the effects of ionizing radiation on benzathine penicillin G using electron paramagnetic resonance (EPR) technique suggests the potential feasibility of radiosterilization of the drug, which could impact its storage and shelf life (Dicle, 2016).

Safety And Hazards

Penicillin V Benzathine may cause allergic reactions, including anaphylaxis, and pain at the site of injection . It is not recommended in those with a history of penicillin allergy or those with syphilis involving the nervous system . Use during pregnancy is generally safe . Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Direcciones Futuras

As of May 2023, due to a surge in demand from increasing syphilis rates, the USA is experiencing BPG shortages from a single source supplier that are expected to persist through mid-2024 . The WHO is currently soliciting information from member states regarding national-level availability of BPG for syphilis treatment .

Propiedades

IUPAC Name |

N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H18N2O5S.C16H20N2/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2/t2*11-,12+,14-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTOYUUSUQNIIY-ANPZCEIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H56N6O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207999 | |

| Record name | Penicillin V benzathine [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

941.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Penicillin V benzathine | |

CAS RN |

5928-84-7 | |

| Record name | Penicillin V benzathine [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005928847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penicillin V benzathine [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENICILLIN V BENZATHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T4EMH59ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Deoxy-2-(hydroxymethyl)pentofuranosyl]-4-imino-1,4-dihydropyrimidin-2-ol](/img/structure/B1220580.png)

![N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]acetamide](/img/structure/B1220590.png)